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Compound of Interest

Compound Name: SRPIN803

Cat. No.: B610994 Get Quote

For research, scientific, and drug development professionals, this document provides a

detailed protocol for an in vitro kinase assay to determine the inhibitory activity of SRPIN803
against Serine/Arginine Protein Kinase 1 (SRPK1).

SRPIN803 is recognized as a dual inhibitor of SRPK1 and Casein Kinase 2 (CK2).[1][2] Its

ability to suppress SRPK1 activity makes it a valuable tool for studying cellular processes

regulated by this kinase, including mRNA splicing and signal transduction.[3][4] SRPK1 is

implicated in various diseases, including cancer and age-related macular degeneration, by

regulating splicing factors and influencing signaling pathways such as the EGF and Akt/mTOR

pathways.[3][5]

Quantitative Data Summary
The inhibitory potency of SRPIN803 against SRPK1 has been determined through various in

vitro kinase assays. The half-maximal inhibitory concentration (IC50) values reported in the

literature are summarized below. The variation in IC50 values can be attributed to different

experimental conditions, including the substrate and ATP concentrations used in the assays.
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Compound Target Kinase IC50 (μM) Substrate Reference

SRPIN803 SRPK1 2.4 Not Specified [1][2][6][7]

SRPIN803 SRPK1 7.5 LBRNt(62-92) [6][7]

SRPIN803 CK2 0.203 Not Specified [1][2]

SRPIN803 CK2 0.68 Not Specified [6][7]

SRPK1 Signaling Pathway
SRPK1 plays a crucial role in cell signaling, primarily through the phosphorylation of

serine/arginine-rich (SR) splicing factors. This activity is integrated with major signaling

cascades, such as the PI3K/Akt/mTOR pathway, and is responsive to growth factor signaling,

like EGF. The following diagram illustrates a simplified model of the SRPK1 signaling pathway.
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Caption: SRPK1 Signaling Pathway Activation and Function.

Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for determining the IC50 of SRPIN803
against SRPK1.
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Caption: General workflow for an SRPK1 in vitro kinase assay.
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Detailed Experimental Protocol: SRPK1 Kinase
Inhibition Assay
This protocol is a composite based on commonly used methods for in vitro kinase assays and

specific details mentioned for SRPK1.[3][4][8]

Materials and Reagents:

SRPK1 Enzyme: Recombinant human SRPK1 (e.g., expressed in Sf9 insect cells).[9]

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate like LBRNt(62-92).[6]

Inhibitor: SRPIN803, dissolved in DMSO to create a stock solution, followed by serial

dilutions.

Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerolphosphate, 125 mM

MgCl2, 25 mM EGTA, 10 mM EDTA.

DTT (0.1 M): To be added to the 1X Kinase Assay Buffer just before use to a final

concentration of 0.25 mM.[9]

ATP: [γ-³²P]ATP for radiometric detection or cold ATP for ADP-Glo™ assay.

P81 Phosphocellulose Paper: For radiometric assays.

Phosphoric Acid (1%): For washing P81 paper.

Scintillation Counter: For radiometric detection.

ADP-Glo™ Kinase Assay Kit (Promega): For luminescent detection (includes ADP-Glo™

Reagent and Kinase Detection Reagent).

Microplate Reader: Capable of luminescence detection.

96-well plates: White, opaque plates for luminescence assays.

Procedure:
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1. Preparation of Reagents:

1X Kinase Assay Buffer: Prepare by diluting the 5X stock and adding DTT to a final

concentration of 0.25 mM. Keep on ice.

SRPK1 Enzyme Dilution: Dilute the SRPK1 enzyme to the desired working concentration in

1X Kinase Assay Buffer. The final concentration should be determined empirically for optimal

signal-to-background ratio.

Substrate Solution: Prepare the substrate (e.g., 1 mg/ml MBP or an appropriate

concentration of LBRNt) in nuclease-free water.

SRPIN803 Dilutions: Perform serial dilutions of the SRPIN803 stock solution in 1X Kinase

Assay Buffer to achieve a range of concentrations for IC50 determination.

ATP Solution:

For Radiometric Assay: Prepare a working solution of ATP containing [γ-³²P]ATP in 1X

Kinase Assay Buffer. The final ATP concentration in the reaction is typically close to the

Km value for SRPK1.

For ADP-Glo™ Assay: Prepare a stock solution of cold ATP in nuclease-free water.

2. Kinase Reaction Setup (Example for a 25 µL reaction volume):

To each well of a 96-well plate, add:

5 µL of 5X Kinase Assay Buffer.

5 µL of SRPIN803 dilution (or DMSO for control).

5 µL of diluted SRPK1 enzyme.

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to

the kinase.

3. Initiation of Kinase Reaction:
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To each well, add a 10 µL mixture containing:

5 µL of substrate solution.

5 µL of ATP solution.

Mix gently and incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).

The incubation time should be within the linear range of the reaction.

4. Termination and Detection:

A. Radiometric Assay:

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose

paper strip.

Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the strips with acetone and let them air dry.

Measure the incorporated radioactivity using a scintillation counter.

B. ADP-Glo™ Luminescent Assay:

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™

Reagent to each well.

Incubate at room temperature for 40 minutes.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase

reaction.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a microplate reader.

5. Data Analysis:
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Calculate the percentage of kinase inhibition for each SRPIN803 concentration relative to the

DMSO control.

Plot the percentage of inhibition against the logarithm of the SRPIN803 concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Note: This protocol provides a general framework. Optimization of enzyme concentration,

substrate concentration, ATP concentration, and incubation times may be necessary for

specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610994#srpin803-kinase-assay-protocol-for-srpk1-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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